molecular formula C16H14N4O2S B2850915 N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1448028-41-8

N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2850915
CAS RN: 1448028-41-8
M. Wt: 326.37
InChI Key: UDMYNCPCHLDUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, also known as ITAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ITAC is a heterocyclic compound that contains an indazole ring, a thiophene ring, and an azetidine ring.

Scientific Research Applications

Pharmacological Importance of Indazole Derivatives

Indazole derivatives, including N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, have garnered attention for their pharmacological significance. These compounds, characterized by a pyrazole ring fused with a benzene ring, demonstrate a wide range of biological activities. Recent patents and literature highlight the therapeutic potential of indazole derivatives in treating cancer and inflammatory disorders. Their applications extend to protein kinase disorders beyond cancer and neurodegeneration. The defined mechanism of action of these derivatives opens avenues for developing new molecules with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Role in CNS Drug Synthesis

Compounds with heterocyclic moieties, such as this compound, are pivotal in synthesizing drugs for Central Nervous System (CNS) disorders. The heteroatoms like nitrogen, sulfur, and oxygen in these heterocycles are instrumental in forming a vast class of organic compounds with potential CNS activity. This activity spectrum ranges from depressive to euphoric and convulsive effects, underscoring the significance of such compounds in CNS drug development (Saganuwan, 2017).

Contributions to Heterocyclic Compound Synthesis

The synthesis of 1,4-disubstituted 1,2,3-triazoles showcases the utility of N-heterocyclic compounds like this compound in drug discovery and material science. These compounds serve as key scaffolds, exhibiting stability to hydrolysis and significant biological activity. Their role in developing drugs with a broad spectrum of biological activities is crucial, providing a foundation for exploring new biologically active 1,2,3-triazoles (Kaushik et al., 2019).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, related to the core structure of this compound, have emerged as significant in supramolecular chemistry. Their ability to self-assemble into nanometer-sized rod-like structures has applications ranging from nanotechnology and polymer processing to biomedical fields. This demonstrates the adaptability of such molecules in developing new materials and therapeutic agents (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

N-(1H-indazol-6-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(18-12-4-3-10-7-17-19-13(10)6-12)11-8-20(9-11)16(22)14-2-1-5-23-14/h1-7,11H,8-9H2,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMYNCPCHLDUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.